molecular formula C17H23FN2O2 B4508293 1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide

1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B4508293
M. Wt: 306.37 g/mol
InChI Key: CHGVKKGULZUNLA-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various conditions.

    Industry: Potential use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorinated aromatic compound is introduced.

    Attachment of the 2,2-dimethylpropanoyl group: This can be done through acylation reactions using reagents like acid chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the compound’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-dimethylpropanoyl)-N-phenylpiperidine-3-carboxamide: Lacks the fluorine atom on the aromatic ring.

    1-(2,2-dimethylpropanoyl)-N-(4-chlorophenyl)piperidine-3-carboxamide: Contains a chlorine atom instead of fluorine.

    1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)piperidine-3-carboxamide: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the 4-fluorophenyl group in 1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide can significantly influence its chemical properties, biological activity, and potential applications. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-17(2,3)16(22)20-10-4-5-12(11-20)15(21)19-14-8-6-13(18)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGVKKGULZUNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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